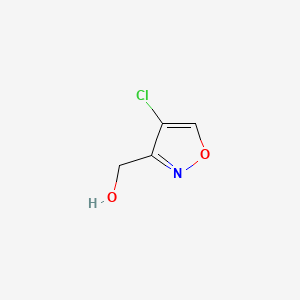

(4-Chloro-1,2-oxazol-3-yl)methanol

Description

BenchChem offers high-quality (4-Chloro-1,2-oxazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1,2-oxazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNO2 |

|---|---|

Molecular Weight |

133.53 g/mol |

IUPAC Name |

(4-chloro-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |

InChI Key |

KMYUNLZBPUQVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)CO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Engineering 4-Chloroisoxazole Heterocyclic Building Blocks: Synthesis, Mechanistic Profiling, and Applications in Chemical Proteomics

The 4-chloroisoxazole scaffold represents a privileged structural motif in modern medicinal chemistry and chemical biology. Balancing aromatic stability with finely tuned electrophilicity, this heterocyclic building block serves as a highly effective covalent warhead. Inspired by natural products such as Acivicin, 4-chloroisoxazoles have become indispensable tools for targeting complex enzyme families, particularly dehydrogenases and transpeptidases. This whitepaper provides an in-depth technical analysis of the synthetic logic, binding mechanisms, and proteomic applications of 4-chloroisoxazole derivatives.

Causality in Synthetic Methodologies

The construction of the 4-chloroisoxazole core requires precise regiocontrol and chemoselectivity. As application scientists, we do not merely execute reactions; we design them based on stereoelectronic principles to maximize yield and purity.

Route A: 1,3-Dipolar Cycloaddition and Stereospecific Elimination

A classical and highly regioselective approach involves the 1,3-dipolar cycloaddition of nitrile oxides to

The Causality: The accelerated rate of the cis-isomer is driven by the anti-periplanar arrangement of the C4-proton and the C5-chloride leaving group. This geometry provides optimal orbital overlap (

Route B: Oxidative Chlorination of Thioethers

When synthesizing complex building blocks like 4-chloro-5-(chlorosulfonyl)isoxazoles from 5-(benzylthio)isoxazoles, direct treatment with gaseous chlorine leads to a heterogeneous mixture of products. The sulfur atom and the C4 position compete for the electrophilic halogen[2].

The Causality: To circumvent this lack of selectivity, an advance chlorination step using N-chlorosuccinimide (NCS) is employed. NCS acts as a mild, controlled source of electrophilic chlorine, regioselectively chlorinating the C4 position of the isoxazole ring first. Only after this position is protected by the halogen is the molecule subjected to oxidative chlorination, cleanly converting the thioether into the desired sulfonyl chloride[2].

Table 1: Kinetic & Selectivity Parameters in 4-Chloroisoxazole Chemistry

| Parameter / Reaction | Substrate / Target | Quantitative Observation | Mechanistic Causality |

| Dehydrochlorination Rate | cis-4,5-dichloroisoxazoline | 100% completion in 10 s (25 °C) | Anti-periplanar geometry enables rapid E2 elimination[1]. |

| Dehydrochlorination Rate | trans-4,5-dichloroisoxazoline | ~66% completion in 10 s (25 °C) | Suboptimal orbital overlap retards the E2 elimination rate[1]. |

| Oxidative Chlorination | 5-(benzylthio)isoxazoles | Mixed sulfonyl chlorides | Direct Cl₂ gas causes competing non-selective oxidation[2]. |

| Advance Chlorination | 5-(benzylthio)isoxazoles + NCS | High yield 4-chloro derivative | NCS pre-treatment directs regioselective C4 chlorination[2]. |

| Target Inhibition (IC₅₀) | HepG2 Cells (ACV1 Probe) | 14 μM | Alkyne handles at specific vectors retain target affinity[3]. |

Mechanistic Pathway: The Addition-Elimination Reaction

Unlike highly reactive Michael acceptors that often suffer from off-target glutathione scavenging, the 4-chloroisoxazole core is a latent electrophile. It remains relatively inert in aqueous physiological environments until it is sequestered within the hydrophobic active site of a target enzyme.

Upon binding, a nucleophilic residue—typically a hyper-reactive cysteine or serine—attacks the isoxazole ring. This triggers an addition-elimination mechanism, displacing the C4-chlorine atom and resulting in an irreversible covalent adduct[3],[4]. This mechanism is the foundational logic behind Acivicin-inspired probes targeting Aldehyde Dehydrogenases (ALDHs).

Mechanism of 4-chloroisoxazole addition-elimination with enzyme nucleophiles.

Application in Drug Discovery: Activity-Based Protein Profiling (ABPP)

To deconvolute the phenotypic effects of 4-chloroisoxazole compounds, researchers utilize Activity-Based Protein Profiling (ABPP). By synthesizing derivatives equipped with a terminal alkyne handle (e.g., the ACV1 probe), we can perform in situ labeling in live cancer cells[3].

Why an alkyne? The terminal alkyne is chosen for its minimal steric footprint. It is bioorthogonal, meaning it does not react with native biological functional groups, and it minimally perturbs the natural binding kinetics of the 4-chloroisoxazole pharmacophore. Once the probe covalently modifies its target, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach a biotin-fluorophore tag for enrichment and identification[4].

Self-validating chemical proteomics workflow using alkyne-tagged probes.

Validated Experimental Protocol: In Situ Target Identification

A robust protocol must be a self-validating system. The following methodology incorporates internal controls and orthogonal readouts to ensure that every positive proteomic hit is inherently verified against false positives.

Step 1: Live-Cell Labeling & Competitive Control

-

Procedure: Cultivate HepG2 cells to 80% confluency. Treat the experimental group with 10 μM of the alkyne-tagged 4-chloroisoxazole probe for 4 hours.

-

Validation Checkpoint (Causality): Concurrently treat a control group with a 10x molar excess (100 μM) of the untagged parent compound 30 minutes prior to probe addition. This competitive profiling ensures that subsequent labeling is driven by specific active-site affinity rather than non-specific electrophilic reactivity.

Step 2: Lysis and Protein Normalization

-

Procedure: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 20,000 x g to clear debris.

-

Validation Checkpoint: Perform a BCA protein assay. Normalize all lysates to exactly 2.0 mg/mL. Causality: Failing to normalize at this stage introduces a concentration bias that will skew quantitative LC-MS/MS spectral counting.

Step 3: CuAAC Click Ligation

-

Procedure: To 1 mL of normalized lysate, add the click reagents in the following strict order: Rhodamine-Biotin-Azide (100 μM), TCEP (1 mM), TBTA (100 μM), and finally CuSO₄ (1 mM). Incubate for 1 hour at room temperature. Causality: TCEP must be added before copper to reduce Cu(II) to the catalytically active Cu(I) state; TBTA stabilizes Cu(I) and prevents irreversible protein precipitation.

Step 4: Orthogonal Validation via In-Gel Fluorescence

-

Procedure: Before committing to expensive enrichment and mass spectrometry, resolve 50 µg of the clicked lysate on an SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., 532 nm laser for Rhodamine).

-

Validation Checkpoint: The competitive control lane must show significantly diminished fluorescent bands compared to the probe-only lane. If bands are equal, the probe is non-specific, and the experiment must be aborted.

Step 5: Streptavidin Pull-down & On-Bead Digestion

-

Procedure: Precipitate the remaining proteome using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 4 M urea, PBS) to remove non-covalent binders. Perform on-bead trypsin digestion overnight.

Step 6: LC-MS/MS Analysis

-

Procedure: Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS. Identify targets (e.g., ALDH4A1) by comparing spectral counts between the probe-treated and competitor-treated samples[3].

Conclusion

The 4-chloroisoxazole building block bridges the gap between synthetic organic chemistry and advanced target deconvolution. By understanding the stereoelectronic causality behind its synthesis and its addition-elimination binding mechanism, drug development professionals can leverage this scaffold to design highly selective covalent inhibitors and activity-based probes. When paired with self-validating proteomic workflows, 4-chloroisoxazoles offer an unparalleled window into the functional state of the cellular proteome.

References

-

Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines. Canadian Science Publishing. URL:[Link]

-

Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. nuph.edu.ua. URL:[Link]

-

Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. rsc.org. URL:[Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. nih.gov. URL:[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02339K [pubs.rsc.org]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of 4-chloroisoxazole ring system

An In-Depth Technical Guide to the Electronic Properties of the 4-Chloroisoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, valued for its unique electronic properties and diverse reactivity.[1][2][3] This guide provides a detailed examination of the 4-chloroisoxazole ring system, offering insights into how the introduction of a halogen substituent at the C4 position fundamentally alters the core's electronic landscape. We will explore the interplay of inductive and resonance effects, the resulting electron density distribution, and the consequences for reactivity, aromaticity, and spectroscopic signatures. This document serves as a technical resource for scientists aiming to leverage the specific properties of 4-chloroisoxazole in molecular design and synthesis.

The Isoxazole Core: An Electronic Overview

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][4] This arrangement creates a unique electronic environment characterized by:

-

Aromaticity: The ring possesses a delocalized π-electron system, which imparts a degree of aromatic stability.[1][5][6][7]

-

Polarity and Electron Distribution: The high electronegativity of the oxygen and nitrogen heteroatoms results in a polarized ring with a net dipole moment. The nitrogen atom acts as a π-electron acceptor (similar to pyridine), while the oxygen atom is a π-electron donor (similar to furan).[7]

-

Weak N-O Bond: The inherent weakness of the nitrogen-oxygen single bond is a defining feature, making the isoxazole ring susceptible to cleavage under various conditions (e.g., reductive or photochemical), a property widely exploited in synthetic chemistry.[4][5][6]

These foundational properties make isoxazole a versatile pharmacophore and a valuable synthetic intermediate.[3][8] However, the true utility of the scaffold is realized through the strategic placement of substituents, which can fine-tune its electronic character and reactivity.

The Defining Influence of the 4-Chloro Substituent

Placing a chlorine atom at the C4 position of the isoxazole ring introduces competing electronic effects that dictate the system's overall properties. Understanding this duality is critical for predicting reactivity and designing experiments.

-

Inductive Effect (-I): As a highly electronegative atom, chlorine strongly withdraws electron density from the C4 carbon through the σ-bond framework. This effect is powerful and deactivates the entire ring system, making it more electron-deficient.

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the isoxazole ring. This electron-donating resonance effect opposes the inductive effect. For halogens, the +M effect is significantly weaker than the -I effect.

The net result is that the 4-chloro substituent acts as an overall electron-withdrawing group , significantly lowering the electron density across the heterocyclic ring compared to unsubstituted isoxazole.

Conclusion

The 4-chloroisoxazole ring system is a distinct chemical entity whose properties are dominated by the strong electron-withdrawing inductive effect of the chlorine substituent. This results in a deactivated, electron-poor heterocyclic core with altered reactivity and distinct spectroscopic features. For drug development professionals and synthetic chemists, this modification offers both challenges and opportunities. The deactivation towards electrophilic substitution requires specialized synthetic approaches, while the modified electronic profile can be strategically employed to tune properties like metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the electronic principles outlined in this guide is essential for the rational design and successful application of molecules incorporating this valuable heterocyclic scaffold.

References

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15).

- S, N., Abirami Cv, K., Kumar Dc, V., Gr, M., Cr, M., Tn, L., & Ks, S. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.

- Wang, X., Hu, Q., Tang, H., & xinhui, p. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher.

- Puzzarini, C., & Bosi, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.

- Wang, X., Hu, Q., Tang, H., & Pan, X. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- Oubella, A., El Hachim, M., Fawzi, M., Ait Itto, M. Y., Anane, H., & Tiekbirt, F. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.

- Kashima, C. (1979). SYNTHETIC REACTIONS USING ISOXAZOLE COMPOUNDS. HETEROCYCLES, Vol 12, No 10.

- Kumar, A., Kumar, R., et al. (2024).

- Chalkha, M., Moussaoui, A. E., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.

- Streeter, C. E., Snead, R. F., et al. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines.

- Chalkha, M., Bakhouch, M., et al. (2022).

- Babu, K. S., & Kumar, C. V. (n.d.). (PDF) Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. ResearchGate.

- Zhang, Z.-G., & Gu, Y.-C. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole.

- Streeter, C. E., Snead, R. F., et al. (n.d.).

- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

- Alabugin, I. V., & Mohamed, R. K. (2025). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

- Al-Majid, A. M., & Barakat, A. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)

- Synthesis of 5-chloroisoxazole-4-carbonyl chlorides. (n.d.).

- Hanson, S. (n.d.). "Substituent Effect Analysis on Halogen Bonding Interactions". University of Northern Iowa.

- Liu, X., Wang, Y., et al. (2025).

- Nguyen, T. B., & Nguyen, T. T. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.

- Bakulina, O., & Alabugin, I. V. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.

- Stakhira, P., Cherpak, V., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. espublisher.com [espublisher.com]

- 3. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The 4-Chloroisoxazole Scaffold as a Privileged Bioisostere for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic application of bioisosterism is paramount for the successful optimization of lead compounds into clinical candidates.[1][2] This in-depth technical guide explores the utility of the 4-chloroisoxazole ring as a versatile and highly effective bioisosteric replacement strategy. We will dissect the unique physicochemical and electronic properties conferred by this scaffold, detailing its role in enhancing pharmacological potency, modulating pharmacokinetic profiles, and navigating complex intellectual property landscapes. This guide provides field-proven synthetic methodologies, detailed protocols for experimental validation, and a causal analysis of why this scaffold represents a powerful tool for researchers, scientists, and drug development professionals.

The Foundational Principle: Bioisosterism in Lead Optimization

Bioisosterism, the practice of substituting a molecular fragment with another that possesses similar physicochemical or biological properties, is a cornerstone of rational drug design.[3][4][5] The objective is not merely to create a structural analog but to rationally address liabilities in a lead compound—such as poor metabolic stability, off-target toxicity, or low bioavailability—while retaining or enhancing the desired pharmacological activity.[6][7]

Heterocyclic rings are frequently employed as bioisosteres due to their diverse electronic landscapes, ability to engage in specific hydrogen bonding patterns, and their capacity to mimic the spatial arrangement of other functional groups.[8][9] Among these, the five-membered isoxazole ring, with its adjacent nitrogen and oxygen heteroatoms, is a privileged scaffold found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibacterial agent Sulfamethoxazole.[10][11][12][13] This guide focuses specifically on the strategic advantages of introducing a chlorine atom at the 4-position of the isoxazole core.

The 4-Chloroisoxazole Core: A Multifaceted Modulator

The introduction of a chlorine atom at the C4 position of the isoxazole ring is not a trivial substitution. It imparts a unique combination of steric, electronic, and physicochemical properties that can be leveraged to solve common drug design challenges.

Electronic and Steric Landscape

The 4-chloroisoxazole scaffold presents a distinct electronic profile. The isoxazole ring itself is electron-deficient, and the C4-chloro substituent further enhances this effect through strong inductive electron withdrawal. This modulation of the local electronic environment can significantly influence the pKa of adjacent functionalities and the nature of interactions with biological targets.[14]

Furthermore, the chlorine atom can participate in halogen bonding—a non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl on a protein target.[14] This provides an additional, often potent, binding interaction that a simple hydrogen or methyl group cannot offer. From a steric perspective, the chlorine atom is larger than hydrogen or fluorine, providing bulk that can enforce a specific, and potentially more bioactive, conformation of the molecule.[15][16]

Impact on Physicochemical Properties

The decision to employ the 4-chloroisoxazole bioisostere is often driven by its profound impact on key drug-like properties.

-

Enhanced Metabolic Stability: The C4 position of an unsubstituted isoxazole can be a site of oxidative metabolism. Introducing a chlorine atom at this position effectively "blocks" this metabolic soft spot, often leading to a significant increase in the compound's half-life and overall exposure.[17]

-

Increased Lipophilicity: Chlorine substitution predictably increases the molecule's lipophilicity (LogP).[16][17] This can be strategically employed to improve permeability across cell membranes or to enhance binding affinity within hydrophobic pockets of a target protein.[17]

-

Modulation of Solubility and pKa: The strong electron-withdrawing nature of the scaffold can decrease the pKa of nearby acidic protons or increase the pKa of basic nitrogen atoms, which can be used to fine-tune solubility and absorption characteristics.

Caption: Key physicochemical features of the 4-chloroisoxazole scaffold.

Strategic Implementation: Replacing Problematic Moieties

The true power of the 4-chloroisoxazole scaffold lies in its application as a bioisosteric replacement for moieties that confer undesirable properties to a lead compound.

Caption: General workflow for bioisosteric replacement strategy.

Case 1: Replacement of a Metabolically Labile Phenyl Ring

A common liability in drug candidates is the oxidative metabolism of an unsubstituted or activated phenyl ring. Replacing such a ring with a 4-chloroisoxazole can be an effective strategy.

-

Causality: The isoxazole core mimics the flat, aromatic nature of the phenyl ring, preserving key steric interactions. The C4-chloro atom blocks a potential site of metabolism and can occupy a hydrophobic sub-pocket previously engaged by a phenyl substituent, thereby maintaining or even enhancing binding affinity. This simultaneously resolves the metabolic issue and can lead to improved potency.

Case 2: Bioisostere for Amide or Ester Linkages

Amide and ester groups are susceptible to hydrolysis by proteases and esterases, respectively, leading to poor in vivo stability.

-

Causality: The rigid 1,3-substitution pattern of the isoxazole ring can effectively mimic the geometry of an amide or ester bond, positioning the flanking substituents in a spatially analogous manner.[18][19] As a stable heterocyclic ring, it is impervious to the hydrolytic enzymes that cleave the original group, dramatically improving the compound's pharmacokinetic profile.

Synthesis and Functionalization: A Practical Guide

The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, 4-chloroisoxazoles can be prepared through robust and scalable chemical routes.[20]

Protocol 1: Synthesis of 4-Chloroisoxazoles via Chlorinative Cyclization

This protocol describes a reliable method for the synthesis of the core scaffold from alkynyl oxime precursors.[20]

Step-by-Step Methodology:

-

Oxime Formation: React a suitable terminal alkyne-containing ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a protic solvent like ethanol. Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone.

-

Isomerization (if necessary): The resulting (E/Z) mixture of alkynyl-O-methyl oximes can be isomerized to the more reactive Z-form. This can often be achieved by heating the mixture in a suitable solvent.

-

Chlorinative Cyclization: To a solution of the alkynyl oxime (1.0 eq) in a solvent such as nitromethane, add N-Chlorosuccinimide (NCS, 1.2 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-chloroisoxazole derivative.

Caption: Simplified schematic of the chlorinative cyclization reaction.

A Self-Validating System: Experimental Evaluation

The theoretical benefits of a bioisosteric replacement must be rigorously validated through experimentation. The following protocols outline a standard workflow to confirm the success of the strategy.

Protocol 2: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of the test compound (parent and bioisostere) and a positive control (e.g., Verapamil) in DMSO.

-

Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound.

-

Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[18]

Data Presentation: Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Comparative In Vitro Profile of Parent Compound vs. 4-Chloroisoxazole Bioisostere

| Compound | Target IC50 (nM) | Selectivity (Fold vs. Off-Target) | Human Liver Microsome t½ (min) |

| Parent (Phenyl) | 15 | 50 | 8 |

| Bioisostere (4-Cl-Isoxazole) | 12 | 120 | > 60 |

The data presented in this table is hypothetical and for illustrative purposes only.

The results in Table 1 would validate the bioisosteric replacement strategy: the 4-chloroisoxazole analog maintained or slightly improved potency, enhanced selectivity, and, critically, demonstrated a dramatic improvement in metabolic stability.

Caption: A typical workflow for validating a bioisosteric replacement.

Conclusion and Field-Proven Insights

The 4-chloroisoxazole scaffold is more than just another heterocyclic building block; it is a sophisticated tool for molecular design. Its unique combination of electronic, steric, and metabolic properties makes it an exceptionally effective bioisostere for a range of problematic functional groups. By blocking a key site of metabolism, increasing lipophilicity, and introducing the potential for halogen bonding, this scaffold can simultaneously address multiple liabilities in a lead compound. The synthetic routes are robust and the experimental validation is straightforward, making the 4-chloroisoxazole a highly practical and powerful asset in the modern medicinal chemist's toolkit for accelerating the discovery of safer and more effective medicines.

References

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Bioisosterism | Medicinal Chemistry Class Notes. (2025). Fiveable.

- Advances in Isoxazole Synthesis. (n.d.). Scribd.

- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.

- Jana, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35939-35954.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-285). Academic Press.

- Development of Novel Methodologies for Functionalization of Isoxazoles. (2025).

- Synthetic approaches for functionalized isoxazoles. (n.d.).

- BIOISOSTERISM Properties, Applic

- Sarpong, R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3649.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Exploring the Chemical Space of 4-Chlorobenzo[d]isoxazole Analogs: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32986.

- Ishihara, Y. (n.d.).

- The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(10), 8213-8243.

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia, 19(4).

- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. (2025). Benchchem.

- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436.

- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals.

- Bioisosterism. (2007). Drug Design Org.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.

- Bioisosteric Replacement Str

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Brazilian Chemical Society, 28, 1979-2011.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics, 12(4-S), 1-11.

- The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. (2025). Benchchem.

Sources

- 1. ctppc.org [ctppc.org]

- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 3. fiveable.me [fiveable.me]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. Bioisosterism - Drug Design Org [drugdesign.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gdch.app [gdch.app]

- 16. eurochlor.org [eurochlor.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Solubility Determination of (4-Chloro-1,2-oxazol-3-yl)methanol: A Technical Guide for Drug Development

Abstract: (4-Chloro-1,2-oxazol-3-yl)methanol (CAS: 2703774-55-2) is a highly versatile bioisosteric scaffold utilized in modern medicinal chemistry. The delicate balance between the lipophilic chlorine atom and the hydrophilic hydroxymethyl group presents unique physicochemical behaviors. This whitepaper provides an in-depth framework for understanding, predicting, and experimentally validating the solubility profile of this compound, offering critical insights for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Structural Causality and Physicochemical Profiling

In drug design, the isoxazole ring is frequently deployed as a bioisostere for amides, esters, and carboxylic acids due to its metabolic stability and favorable hydrogen-bonding profile [1]. The specific substitution pattern of (4-Chloro-1,2-oxazol-3-yl)methanol dictates its behavior in aqueous and organic environments:

-

The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. It imparts a baseline polar nature to the molecule, acting as a weak hydrogen bond acceptor.

-

4-Chloro Substituent: The addition of a halogen at the 4-position serves two purposes. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, its inductive electron-withdrawing effect slightly lowers the pKa of adjacent functional groups and increases the crystal lattice energy, which inherently reduces aqueous solubility.

-

3-Hydroxymethyl Group (-CH₂OH): This moiety acts as a strong hydrogen bond donor and acceptor. It provides a critical counterbalance to the lipophilic chlorine atom, ensuring the molecule retains sufficient aqueous solubility for oral bioavailability and systemic circulation.

Because direct empirical data for this specific CAS number is highly niche, Application Scientists rely on robust predictive modeling grounded in the behavior of homologous halogenated isoxazoles[2].

Table 1: Predicted Physicochemical Properties

Data synthesized from structural informatics and XLogP3 predictive models for PubChem CID 165940918 [3].

| Property | Predicted Value / Range | Causality / Impact on Formulation |

| Molecular Weight | 133.53 g/mol | Low MW facilitates rapid dissolution and high permeability. |

| XLogP3 | 0.8 – 1.2 | Optimal lipophilicity for balanced aqueous solubility and lipid permeability. |

| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Excellent for membrane crossing, including potential blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 | Provided by the hydroxyl (-OH) group; critical for aqueous solvation. |

| H-Bond Acceptors | 3 | Provided by the isoxazole N/O and the hydroxyl O. |

Solubility Data & Thermodynamic Modeling

Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent system. For (4-Chloro-1,2-oxazol-3-yl)methanol, the amphiphilic nature of the molecule allows it to partition effectively across diverse solvent environments.

Table 2: Estimated Solubility Profile Across Solvents

| Solvent System | Estimated Solubility | Solvation Mechanism |

| Water (pH 7.0) | 5 - 15 mg/mL | Driven by H-bonding between water molecules and the 3-hydroxymethyl group. |

| PBS (pH 7.4) | 5 - 12 mg/mL | Slight reduction due to the "salting-out" effect of phosphate and sodium ions. |

| DMSO | > 100 mg/mL | Highly soluble; polar aprotic environment disrupts the crystal lattice efficiently. |

| Methanol / Ethanol | > 50 mg/mL | Excellent solubility due to matched polarity and reciprocal H-bonding. |

Experimental Methodologies: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage drug discovery is the over-reliance on Kinetic Solubility . Kinetic methods involve dissolving the compound in DMSO and spiking it into an aqueous buffer until precipitation occurs. While suitable for High-Throughput Screening (HTS), this method frequently overestimates solubility because the DMSO facilitates a supersaturated state [4].

For lead optimization and formulation of (4-Chloro-1,2-oxazol-3-yl)methanol, Thermodynamic Solubility is the gold standard. This method measures the true equilibrium between the solid crystal lattice and the solution, providing a self-validating, highly trustworthy metric for in vivo behavior [5].

Protocol: The Gold-Standard Shake-Flask Method

This protocol is designed to establish the absolute thermodynamic equilibrium of the compound in physiological buffers.

Step 1: Solid Dispensing & Saturation

-

Weigh approximately 2.0 mg of solid (4-Chloro-1,2-oxazol-3-yl)methanol into a highly inert, non-leaching glass vial.

-

Scientific Rationale: A visible excess of solid (typically 10-20% beyond expected solubility) must remain to ensure the solution is saturated and the crystal lattice is actively participating in the equilibrium.

Step 2: Buffer Addition & pH Verification

-

Add 1.0 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Measure the pH immediately. The dissolution of the compound may alter the micro-environment pH. Adjust back to 7.4 using micro-titrations of 0.1M HCl or NaOH if necessary.

Step 3: Incubation and Agitation

-

Seal the vial and place it in an orbital shaker set to 37 ± 1 °C (human body temperature) at 400 rpm.

-

Incubate for 24 to 72 hours.

-

Scientific Rationale: Halogenated heterocycles can exhibit slow dissolution kinetics. A minimum of 24 hours is required to overcome the activation energy of the crystal lattice and achieve true thermodynamic equilibrium.

Step 4: Phase Separation

-

Remove the vial and visually inspect for the presence of undissolved solid. (If no solid is present, the test has failed; repeat Step 1 with more API).

-

Centrifuge the mixture at 15,000 × g for 15 minutes at 37 °C, or filter through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent non-specific binding).

Step 5: HPLC-UV Quantification

-

Dilute the supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of your calibration curve.

-

Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's

(typically around 210-230 nm for isoxazoles).

High-Throughput Thermodynamic Solubility Workflow

To scale the shake-flask method for multiple bioisosteres, automated workflows are employed. The diagram below illustrates the logical progression of a self-validating solubility assay.

Fig 1: High-throughput shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development

Understanding the precise solubility of (4-Chloro-1,2-oxazol-3-yl)methanol allows formulation scientists to make critical decisions early in the pipeline:

-

Bioisosteric Replacement: When replacing a metabolically labile ester or amide with this isoxazole scaffold, the solubility data dictates whether the new analog will suffer from absorption liabilities. The hydroxymethyl group usually ensures that the molecule avoids falling into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

-

Vehicle Selection for In Vivo Studies: Knowing the compound is highly soluble in polar aprotic solvents allows toxicologists to utilize low-dose DMSO or PEG400/Water co-solvent systems for intravenous (IV) dosing without the risk of compound precipitation in the bloodstream.

References

-

PubChem Compound Summary for CID 165940918 , (4-Chloro-1,2-oxazol-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research , Molecules / MDPI. Provides comprehensive data on the structure-activity relationships and physicochemical properties of isoxazole derivatives. Available at:[Link]

-

Chemical and Physical Properties of Isoxazoles , Solubility of Things. General principles of isoxazole solvation and hydrogen bonding mechanics. Available at:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients , Dissolution Technologies. Outlines the critical differences between kinetic and thermodynamic solubility and the overestimation risks of DMSO-shift assays. Available at: [Link]

-

WHO Guidelines on Biopharmaceutics Classification System-based Biowaivers (Annex 4) , World Health Organization. The global standard protocol for the shake-flask method and thermodynamic solubility validation. Available at: [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol

Executive Summary

This application note details the chemoselective reduction of ethyl 4-chloro-1,2-oxazole-3-carboxylate to (4-chloro-1,2-oxazol-3-yl)methanol. The primary challenge in this synthesis is preserving the labile isoxazole N–O bond and the chlorine substituent while effectively reducing the ester moiety.

While Lithium Aluminum Hydride (LAH) is a potent reducing agent, it poses a significant risk of reductive ring cleavage (N–O bond rupture). Consequently, this guide prioritizes a Sodium Borohydride (NaBH₄) / Methanol protocol, with an optional Lewis Acid activation (CaCl₂) method for sluggish substrates. These methods offer a scalable, bench-stable, and highly chemoselective alternative to cryogenic DIBAL-H reductions.

Strategic Analysis & Retrosynthesis

The isoxazole ring is a valuable bioisostere in medicinal chemistry (e.g., Leflunomide, Valdecoxib), but it is chemically fragile. The N–O bond is susceptible to reductive cleavage, particularly under catalytic hydrogenation or strong hydride donor conditions. Furthermore, the C-4 chlorine atom introduces a risk of hydrodehalogenation.

Reaction Pathway & Chemoselectivity Logic

The following diagram illustrates the target pathway versus potential degradation routes.

Figure 1: Chemoselectivity map highlighting the narrow operational window required to avoid ring opening (red) or dehalogenation (yellow).

Experimental Protocols

Method A: Standard NaBH₄ Reduction (Recommended)

Applicability: General synthesis, gram-scale batches. Mechanism: Methanol acts as both solvent and activator, forming alkoxy-borohydride species (e.g., NaBH(OMe)₃) that are more nucleophilic than NaBH₄ alone.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Ethyl 4-chloro-1,2-oxazole-3-carboxylate | 1.0 | Substrate |

| Sodium Borohydride (NaBH₄) | 2.5 - 3.0 | Reducing Agent |

| Methanol (Anhydrous) | Solvent | Activator/Solvent (0.2 M) |

| Ammonium Chloride (sat. aq.) | Excess | Quenching Agent |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe.

-

Dissolution: Charge the ester (1.0 equiv) and anhydrous Methanol (5 mL per mmol substrate). Cool the solution to 0 °C using an ice bath.

-

Note: Methanol is critical here. Using THF alone will result in negligible conversion at 0 °C.

-

-

Addition: Add NaBH₄ (3.0 equiv) portion-wise over 30 minutes.

-

Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[7] Look for the disappearance of the ester spot.

-

-

Quenching (Critical): Cool back to 0 °C. Slowly add saturated aqueous NH₄Cl.

-

Why: Acidic quenching (HCl) can degrade the isoxazole ring. NH₄Cl buffers the pH to ~5-6, safely destroying excess hydride without opening the ring.

-

-

Workup: Remove bulk Methanol under reduced pressure (Rotavap). Dilute residue with water and extract with Ethyl Acetate (3x).[6] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Lewis Acid Enhanced Reduction (NaBH₄ + CaCl₂)

Applicability: Sterically hindered esters or sluggish reactions. Mechanism: In situ generation of Ca(BH₄)₂, which is more soluble in THF and possesses higher reducing power than NaBH₄, mimicking LiBH₄ reactivity without the cost.

Protocol Adjustments

-

Solvent System: Use THF:MeOH (2:1 ratio).

-

Additive: Add CaCl₂ (1.5 equiv) (anhydrous powder) to the ester solution before adding NaBH₄.

-

Temperature: This reaction can often be run at 0 °C to completion, further protecting the chloride substituent.

Workup & Purification Workflow

Efficient isolation is key to high yields. The product is a polar alcohol; avoid non-polar washes that might precipitate it.

Figure 2: Optimized workup strategy minimizing product loss in the aqueous phase.

Analytical Validation (QC)

To validate the synthesis, compare the spectral data against the following expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.60–4.80 (s, 2H) | Appearance of methylene (-CH₂OH) protons. |

| ¹H NMR (CDCl₃) | Disappearance of δ 1.3 (t) & 4.4 (q) | Loss of ethyl ester group. |

| ¹H NMR (CDCl₃) | δ ~8.2–8.4 (s, 1H) | Retention of C-5 proton (Isoxazole ring intact). |

| LC-MS (ESI) | [M+H]⁺ ≈ 134.0 (for Cl³⁵) | Confirm mass. Watch for M+2 (Cl³⁷) isotope pattern (3:1). |

| TLC | R_f ~ 0.3 (Hex:EtOAc 1:1) | Product is significantly more polar than the ester. |

Troubleshooting & Optimization

Issue: Ring Cleavage (Low Yield)

-

Symptom: Appearance of complex mixtures or enaminones in NMR.

-

Cause: Reaction temperature too high or quenching too acidic.

-

Solution: Maintain T < 25 °C. Switch quench from HCl to NH₄Cl or Acetone.

Issue: Incomplete Conversion

-

Symptom: Starting material remains after 4 hours.

-

Cause: Borate complex formation inhibits further reduction.

-

Solution: Adopt Method B (CaCl₂ additive) . The calcium cation disrupts the stable borate complexes, driving the reaction to completion.

Issue: Over-reduction (De-chlorination)

-

Symptom: Mass spec shows loss of 34 amu.

-

Cause: Trace transition metals in NaBH₄ or prolonged reaction times.

-

Solution: Use high-purity reagents; do not let the reaction stir overnight unnecessarily.

Safety & Compliance (E-E-A-T)

-

Isoxazole Toxicity: Many isoxazoles are biologically active. Handle all intermediates as potential irritants or sensitizers.

-

Hydrogen Evolution: The addition of NaBH₄ to MeOH generates H₂ gas. Perform in a fume hood away from ignition sources.

-

Exotherm: The reaction is exothermic. Scale-up (>10g) requires active cooling and slow addition rates to prevent thermal runaway.

References

-

Isoxazole Stability: BenchChem Technical Guide. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Accessed Oct 2023. 8

-

NaBH4 Ester Reduction Protocol: Common Organic Chemistry. "Sodium Borohydride (NaBH4) - Reduction of Esters." 4

-

Lewis Acid Enhancement: ResearchGate Discussion/Synthetic Communications. "Why some esters can be reduced by sodium borohydride? (Role of CaCl2/LiCl)." 3[7][9]

-

Product Data: PubChem Compound Summary. "(4-Chloro-1,2-oxazol-3-yl)methanol."[2][10][11] (Note: General search link provided as specific CAS landing pages may vary).

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. [4-(3-Chloroanilino)-2-methyloxan-4-yl]methanol | C13H18ClNO2 | CID 64138453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Reduction of 4-Chloroisoxazole-3-Carboxylic Acid to (4-Chloroisoxazol-3-yl)methanol

Abstract

This document provides a comprehensive guide for the selective reduction of 4-chloroisoxazole-3-carboxylic acid to its corresponding primary alcohol, (4-chloroisoxazol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the isoxazole moiety serves as a key pharmacophore.[1] This note details two robust protocols utilizing borane-tetrahydrofuran complex (BH₃·THF) and a sodium borohydride-iodine system. It delves into the mechanistic rationale for reagent selection, emphasizing chemoselectivity and the preservation of the sensitive isoxazole ring. Detailed, field-tested protocols, troubleshooting guides, and safety considerations are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[2] However, when the substrate contains a sensitive heterocyclic system like isoxazole, the choice of reducing agent becomes paramount. The target molecule, (4-chloroisoxazol-3-yl)methanol, is a valuable building block in medicinal chemistry. The isoxazole ring it contains is present in numerous marketed drugs, including leflunomide and sulfamethoxazole.[3]

The primary challenge in this synthesis is to achieve a high-yield reduction of the carboxylic acid group without compromising the integrity of the 4-chloroisoxazole ring. The N-O bond within the isoxazole ring is particularly susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation.[4][5] Therefore, hydride-based reducing agents are generally preferred.

This guide focuses on two primary methods:

-

Borane-THF Complex (BH₃·THF): A highly selective reagent for carboxylic acids that offers a safer and more chemoselective alternative to stronger hydrides like Lithium Aluminum Hydride (LAH).[6][7]

-

Sodium Borohydride and Iodine (NaBH₄/I₂): A milder system where NaBH₄, typically unreactive towards carboxylic acids, is activated in situ to generate a borane-like species capable of effecting the reduction.[8][9]

Lithium Aluminum Hydride (LiAlH₄), while a powerful reducing agent for carboxylic acids, is often avoided for complex substrates due to its high reactivity, poor chemoselectivity, and significant safety hazards, including pyrophoricity and violent reactions with water.[10][11][12][13]

Mechanism and Reagent Selection: The Basis for Chemoselectivity

The Borane Reduction Pathway

Borane (BH₃) and its complexes react preferentially with carboxylic acids over other carbonyl functional groups like esters or ketones.[7] This selectivity is rooted in the initial, rapid acid-base reaction between the acidic proton of the carboxylic acid and a hydride from borane.

The proposed mechanism proceeds as follows:

-

Deprotonation & Acyloxyborane Formation: The reaction initiates with the deprotonation of the carboxylic acid by BH₃ to form an acyloxyborane intermediate and hydrogen gas.[6] This intermediate is key to the subsequent reduction.

-

Carbonyl Activation: The boron atom, acting as a Lewis acid, coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[14][15]

-

Hydride Delivery: Intramolecular or intermolecular hydride transfer to the activated carbonyl carbon occurs, leading to a reduced intermediate.

-

Final Reduction & Hydrolysis: Further reduction steps, followed by an aqueous or alcoholic workup, hydrolyze the boron-oxygen bonds to liberate the primary alcohol.

This pathway avoids the formation of a free aldehyde intermediate, which, if formed, would be more reactive than the starting acid and could lead to side reactions.[15]

Caption: Proposed mechanism for the reduction of a carboxylic acid with borane.

The Sodium Borohydride / Iodine System

Standard sodium borohydride (NaBH₄) is not sufficiently reactive to reduce carboxylic acids.[9][15] However, the addition of iodine (I₂) generates diborane (B₂H₆) in situ, which then acts as the reducing agent, following a mechanism similar to that of the BH₃·THF complex.[8][9][16]

2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂

This method provides a convenient alternative when handling solutions of BH₃·THF is not desirable. It is effective for reducing various carboxylic acids to alcohols in good yields.[8]

Stability of the Isoxazole Ring

The isoxazole ring is generally stable under the conditions of hydride reduction.[5] Unlike catalytic hydrogenation, which readily cleaves the weak N-O bond, reagents like BH₃ and NaBH₄ do not typically affect this functionality.[4] However, the ring's stability can be compromised by strongly basic conditions, especially at elevated temperatures, which can lead to ring-opening.[17][18] The protocols described below utilize neutral or mildly acidic workup conditions to ensure the integrity of the product.

Comparative Overview of Reduction Methods

| Feature | Protocol 1: BH₃·THF | Protocol 2: NaBH₄ / I₂ | Alternative: LiAlH₄ |

| Primary Reagent | Borane-Tetrahydrofuran Complex | Sodium Borohydride, Iodine | Lithium Aluminum Hydride |

| Selectivity | Excellent for COOH vs. esters, ketones | Good, chemoselective | Poor, reduces most carbonyls |

| Reaction Conditions | 0 °C to Room Temp (or mild heat) | Room Temperature | 0 °C to Reflux |

| Safety Profile | Flammable, water-reactive. Handle under inert gas.[19] | H₂ evolution, exothermic. Less hazardous than LAH.[9] | Pyrophoric, reacts violently with water. Extreme caution required.[12][20] |

| Workup | Methanol quench, aqueous extraction.[21] | Aqueous quench, standard extraction.[8] | Fieser workup (cautious addition of H₂O, NaOH).[22] |

| Advantages | High yield, high selectivity, well-established. | Milder, avoids handling BH₃ solutions directly. | Very powerful, rapid reduction. |

| Disadvantages | Moisture-sensitive reagent. | Stoichiometry can be complex, exotherm. | Dangerous, non-selective, harsh workup. |

Detailed Experimental Protocols

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is the recommended method due to its high selectivity and reliability.

Materials:

-

4-Chloroisoxazole-3-carboxylic acid

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath

Experimental Workflow Diagram:

Caption: General experimental workflow for the reduction of carboxylic acids.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chloroisoxazole-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF (approx. 10 mL per gram of acid). Cool the solution to 0 °C using an ice-water bath.

-

Addition of Borane: While stirring at 0 °C, add the 1.0 M solution of BH₃·THF (2.0 - 3.0 eq) dropwise via a dropping funnel over 30-45 minutes. Caution: Hydrogen gas evolution will be observed. Ensure adequate ventilation and maintain the inert atmosphere.[21]

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur initially.[19] Continue adding methanol until the gas evolution ceases.

-

Workup: Stir the mixture for 30 minutes, then remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (4-chloroisoxazol-3-yl)methanol.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure alcohol.

Protocol 2: Reduction using Sodium Borohydride and Iodine

This method is a useful alternative that generates the reducing agent in situ.

Materials:

-

4-Chloroisoxazole-3-carboxylic acid

-

Sodium borohydride (NaBH₄), powder

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-chloroisoxazole-3-carboxylic acid (1.0 eq) and suspend it in anhydrous THF. Add sodium borohydride (2.0-2.5 eq) portion-wise at room temperature. Stir until the initial gas evolution ceases.[8][9]

-

Addition of Iodine: Prepare a solution of iodine (1.0-1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred mixture at room temperature over 30-60 minutes. The reaction is often exothermic, and the dark color of the iodine should disappear.[9]

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C and cautiously add water or dilute HCl to quench. Add ethyl acetate and then wash the mixture with 10% aqueous sodium thiosulfate solution to remove any residual iodine (the organic layer should become colorless).

-

Isolation and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography as described in Protocol 1.

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, especially for the borane reduction.[21] Ensure the borane reagent has not degraded; its concentration can be determined by titration.[19][23] For the NaBH₄/I₂ method, ensure the NaBH₄ is fresh and finely powdered.

-

Low Yield: Poor solubility of the starting carboxylic acid can be an issue. Using a co-solvent or slightly increasing the reaction volume may help. During workup, boron complexes can sometimes cause emulsions or trap the product. The methanol quench in Protocol 1 helps by forming volatile trimethyl borate, which is removed during solvent evaporation.[22][24]

-

Product Decomposition: Avoid strongly basic conditions during workup. Using a mild base like NaHCO₃ is recommended over NaOH to prevent potential isoxazole ring opening.[17]

-

Purification Challenges: The product alcohol is polar. A silica gel column with a hexane/ethyl acetate or dichloromethane/methanol eluent system is typically effective.

References

-

Reactions of Carboxylic Acids - An Overview. (2025, March 5). Chemistry LibreTexts. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. (2024, November 28). Chemistry Steps. [Link]

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. [Link]

-

Borane as a reducing agent. (2019, April 16). Chemistry Stack Exchange. [Link]

-

Reduction of carboxylic acids (video). Khan Academy. [Link]

-

Kaufman, T. S. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Journal of Chemical Education, 74(3), 347. [Link]

-

Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Reduction of Carboxylic Acids. (2024, November 26). Chemistry Steps. [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

- Method for reducing acid into alcohol by sodium borohydride.

-

Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. ACS Publications. [Link]

-

Synthetic reactions using isoxazole compounds. KUSCA. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Glasgow. [Link]

-

Pope, J. A. (2004). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

Workup Tricks: Reagents. University of Rochester. [Link]

-

Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. [Link]

-

Potkin, V. I., et al. (2016). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(7), 1032-1040. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research. [Link]

-

Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]

-

How to titrate borane tetrahydrofuran complex? ResearchGate. [Link]

-

Lithium Aluminum Hydride. Princeton EHS. [Link]

-

A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. [Link]

-

Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Organic Chemistry and Pharmaceutical Sciences. [Link]

-

Reduction of carboxylic acids. Chemguide. [Link]

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

-

McGeary, R. P. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters, 39(20), 3319-3322. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

-

Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Scientific Research Publishing. [Link]

-

Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

-

Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. (2019, May 10). Chemistry LibreTexts. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. [Link]

-

Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Organic Chemistry Tutor. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. The Royal Society of Chemistry. [Link]

-

Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. ACS Publications. [Link]

-

New Synthesis of 3-Chloroisoxazoles. ResearchGate. [Link]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. erowid.org [erowid.org]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. safrole.com [safrole.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 15. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. CN102951978A - Method for reducing acid into alcohol by sodium borohydride - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. chem.rochester.edu [chem.rochester.edu]

- 23. researchgate.net [researchgate.net]

- 24. rtong.people.ust.hk [rtong.people.ust.hk]

Application Notes and Protocols for the Reduction of Ethyl 4-Chloroisoxazole-3-carboxylate

Introduction: Navigating the Selective Reduction of a Privileged Heterocycle

The reduction of ethyl 4-chloroisoxazole-3-carboxylate to (4-chloroisoxazol-3-yl)methanol is a critical transformation in the synthesis of various biologically active molecules and advanced intermediates in drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its substituents is of paramount importance.[1][2] However, this seemingly straightforward conversion of an ester to a primary alcohol is nuanced by the inherent reactivity of the 4-chloroisoxazole ring system.

The primary challenges in this reduction lie in achieving chemoselectivity. The isoxazole ring contains a labile N-O bond that is susceptible to reductive cleavage under harsh conditions.[3][4] Furthermore, the presence of a chloro-substituent introduces the potential for undesired dehalogenation. Therefore, the choice of reducing agent and the precise control of reaction conditions are crucial to ensure the integrity of the heterocyclic core while achieving the desired transformation of the ester functionality.

This comprehensive guide provides detailed application notes and protocols for the selective reduction of ethyl 4-chloroisoxazole-3-carboxylate. We will delve into the mechanistic considerations of various hydride-based reducing agents, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Reducing Agents

A careful selection of the reducing agent is the cornerstone of a successful reduction of ethyl 4-chloroisoxazole-3-carboxylate. The following table summarizes the key characteristics of the most relevant hydride donors for this transformation.

| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive, readily reduces esters to primary alcohols.[5][6] | Can be overly reactive, leading to potential isoxazole ring cleavage and dehalogenation. Highly pyrophoric and moisture-sensitive.[7] | Anhydrous ethereal solvents (e.g., THF, diethyl ether), low to ambient temperature. |

| Sodium Borohydride | NaBH₄ | Milder and safer to handle than LiAlH₄. Generally does not reduce esters under standard conditions, offering potential for chemoselectivity.[8][9][10] | Requires forcing conditions (e.g., elevated temperature, additives) to reduce esters, which can be slow and inefficient.[11] | Protic solvents (e.g., methanol, ethanol), often at reflux or with Lewis acid additives.[12][13] |

| Diisobutylaluminum Hydride | DIBAL-H | Can selectively reduce esters to aldehydes at low temperatures or to alcohols at room temperature.[9][14][15][16] Offers a more controlled reduction compared to LiAlH₄. | Can still be reactive towards the isoxazole ring, though generally less so than LiAlH₄. Requires careful temperature control for selective aldehyde formation. | Anhydrous non-polar solvents (e.g., toluene, DCM, THF), typically at -78 °C for aldehyde or room temperature for alcohol.[15] |

Reaction Mechanisms and Chemoselectivity Considerations

The reduction of the ester functionality proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. The subsequent steps are dependent on the reducing agent and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent source of hydride ions and readily reduces esters to primary alcohols. The generally accepted mechanism involves two hydride additions.

// Nodes Ester [label="Ethyl 4-chloroisoxazole-3-carboxylate"]; Tetrahedral1 [label="Tetrahedral Intermediate"]; Aldehyde [label="Aldehyde Intermediate"]; Tetrahedral2 [label="Alkoxide Intermediate"]; Alcohol [label="(4-chloroisoxazol-3-yl)methanol"]; LiAlH4_1 [label="LiAlH₄", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiAlH4_2 [label="LiAlH₄", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="H₃O⁺ Work-up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ester -> Tetrahedral1 [label="1. Hydride Attack"]; LiAlH4_1 -> Tetrahedral1 [style=invis]; Tetrahedral1 -> Aldehyde [label="Elimination of EtO⁻"]; Aldehyde -> Tetrahedral2 [label="2. Hydride Attack"]; LiAlH4_2 -> Tetrahedral2 [style=invis]; Tetrahedral2 -> Alcohol [label="Protonation"]; Workup -> Alcohol [style=invis];

// Invisible edges for alignment subgraph { rank = same; LiAlH4_1; Ester; } subgraph { rank = same; LiAlH4_2; Aldehyde; } subgraph { rank = same; Workup; Tetrahedral2; } }

Figure 1: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Chemoselectivity Concerns with LiAlH₄: The high reactivity of LiAlH₄ poses a significant risk to the integrity of the 4-chloroisoxazole ring. Reductive cleavage of the N-O bond is a known side reaction for isoxazoles, particularly with strong reducing agents.[3] To mitigate this, the reaction should be conducted at low temperatures (e.g., 0 °C to room temperature) with careful monitoring.

Sodium Borohydride (NaBH₄) Reduction

Standard NaBH₄ reductions in protic solvents are typically ineffective for esters. However, its reactivity can be enhanced by using a mixture of solvents, such as THF and methanol, at elevated temperatures.[13] This modification is thought to generate more reactive alkoxyborohydride species in situ.

Chemoselectivity Advantages with NaBH₄: The milder nature of NaBH₄ makes it a more attractive option for substrates containing sensitive functional groups. The risk of isoxazole ring cleavage and dehalogenation is significantly lower compared to LiAlH₄.[4]

Diisobutylaluminum Hydride (DIBAL-H) Reduction

DIBAL-H offers a more controlled reduction. At low temperatures (-78 °C), the tetrahedral intermediate formed after the first hydride addition is stable, and upon workup, yields the aldehyde.[9][15][16] If the reaction is allowed to warm to room temperature, a second hydride addition can occur, leading to the primary alcohol.

Fine-Tuning Reactivity with DIBAL-H: The ability to modulate the reactivity of DIBAL-H with temperature provides a valuable tool for achieving the desired product. For the synthesis of (4-chloroisoxazol-3-yl)methanol, allowing the reaction to proceed at room temperature after the initial addition at low temperature is a viable strategy.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. Safety Precaution: All reactions involving metal hydrides should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).

// Nodes Start [label="Start with Ethyl 4-chloroisoxazole-3-carboxylate"]; ChooseReagent [label="Choose Reducing Agent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LiAlH4_Protocol [label="Protocol 1: LiAlH₄ Reduction"]; NaBH4_Protocol [label="Protocol 2: Modified NaBH₄ Reduction"]; Reaction_LiAlH4 [label="Reaction at 0 °C to RT"]; Reaction_NaBH4 [label="Reaction at Reflux"]; Workup [label="Quenching and Extraction"]; Purification [label="Purification (e.g., Column Chromatography)"]; Product [label="Obtain (4-chloroisoxazol-3-yl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ChooseReagent; ChooseReagent -> LiAlH4_Protocol [label="For high reactivity"]; ChooseReagent -> NaBH4_Protocol [label="For higher chemoselectivity"]; LiAlH4_Protocol -> Reaction_LiAlH4; NaBH4_Protocol -> Reaction_NaBH4; Reaction_LiAlH4 -> Workup; Reaction_NaBH4 -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General experimental workflow for the reduction.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for a rapid and efficient reduction, with careful temperature control to minimize side reactions.

Materials:

-

Ethyl 4-chloroisoxazole-3-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a stream of nitrogen. Carefully add anhydrous THF to form a suspension.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

-

Rationale: Starting the reaction at a low temperature helps to control the initial exotherm and minimize potential side reactions such as ring cleavage.

-

-